methyl 4-bromo-2-(dimethylamino)benzoate
Description
Properties
IUPAC Name |
methyl 4-bromo-2-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-6-7(11)4-5-8(9)10(13)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYIFDQBBDCTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl 4-bromo-2-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 2-(dimethylamino)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction conditions often include a solvent such as dichloromethane or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Methyl 4-bromo-2-(dimethylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The dimethylamino group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2-(dimethylamino)benzoate has several applications in scientific research:
Biology: The compound is used in the development of potential anti-HIV agents and aldose reductase inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used as a catalyst in the rearrangement of benzylthiothiazoline derivatives.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-(dimethylamino)benzoate depends on its specific application. In the context of its use as an intermediate in organic synthesis, the compound acts as a substrate that undergoes various chemical transformations. The bromine atom and the dimethylamino group provide sites for nucleophilic substitution and other reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
The following analysis compares methyl 4-bromo-2-(dimethylamino)benzoate with structurally related compounds, focusing on substituent effects, synthesis, and applications.
Structural Analogues
Table 1: Key Structural Differences and Similarities
Key Observations :
- Electron Effects: The dimethylamino group in the target compound enhances electron density at the aromatic ring, contrasting with electron-withdrawing bromine. This duality may facilitate regioselective reactions, such as electrophilic substitutions or photochemical transformations .
- Biological Activity: Methyl 2-(dimethylamino)benzoate (lacking bromine) is tentatively identified in biomonitoring studies, suggesting bromine in the target compound may enhance stability or alter metabolic pathways .
Physical and Chemical Properties
Table 2: Comparative Physical Data
Key Observations :
- Crystallinity: Methyl 3,5-dibromo-2-diacetylaminobenzoate exhibits defined crystal structures due to intermolecular interactions, whereas the target compound’s dimethylamino group may promote amorphous solid formation .
- Thermal Stability: Bromine’s electronegativity may lower the thermal decomposition temperature compared to non-halogenated analogues.
Q & A
Q. What are the common synthetic routes for methyl 4-bromo-2-(dimethylamino)benzoate, and what factors influence reaction efficiency?
this compound is typically synthesized via halogenation and coupling reactions. A key step involves introducing the bromine atom at the 4-position of the benzoate scaffold, followed by dimethylamino group functionalization. For example, halogenation using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in anhydrous dichloromethane can minimize side reactions like over-bromination . The dimethylamino group is often introduced via nucleophilic substitution using dimethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Reaction efficiency depends on solvent polarity, temperature stability of intermediates, and steric hindrance from the methyl ester group .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Critical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., bromine at C4, dimethylamino at C2) and ester functionality.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 273.99 for C₁₀H₁₁BrNO₂) and isotopic patterns for bromine .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities like unreacted precursors or dehalogenated byproducts .
Q. How does the dimethylamino group influence the compound’s chemical reactivity and solubility?
The dimethylamino group acts as an electron-donating substituent, increasing electron density at the aromatic ring and directing electrophilic substitution to the para position. It also enhances solubility in polar solvents (e.g., methanol, DMSO) due to its basicity and ability to form hydrogen bonds. However, steric hindrance from the two methyl groups may slow down reactions at the ortho position .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
Discrepancies between experimental and predicted NMR shifts often arise from solvent effects or conformational flexibility. To resolve this:
- Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm coupling patterns and assign peaks accurately.
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO) to simulate shifts and compare with experimental data .
- Cross-validate with X-ray crystallography if crystalline samples are available .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom at C4 makes this compound a candidate for palladium-catalyzed cross-coupling. Key optimizations include:
- Ligand selection : Bulky ligands like SPhos or XPhos improve steric accessibility to the bromine atom.
- Solvent system : Use toluene/water mixtures with Na₂CO₃ as a base to balance solubility and reaction kinetics.
- Temperature : Reactions typically proceed at 80–100°C to overcome electron-withdrawing effects of the ester group .
Q. How do steric and electronic effects impact regioselectivity in further functionalization (e.g., nitration or sulfonation)?
The dimethylamino group directs electrophiles to the para position (C5) due to its strong electron-donating resonance effect. However, steric hindrance from the ester group at C1 and dimethylamino at C2 can limit accessibility to the ortho positions. For nitration, use fuming HNO₃ in H₂SO₄ at 0°C to favor para-nitration (>80% yield). Sulfonation requires SO₃ in ClCH₂CH₂Cl under reflux to achieve C5-sulfonation selectively .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final esterification step?
Low yields often result from incomplete esterification or hydrolysis of intermediates. Solutions include:
Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?
Key challenges include:
- Exothermic reactions : Bromination steps require precise temperature control to avoid decomposition.
- Purity control : Recrystallization from ethanol/water (7:3 v/v) improves purity but may reduce yield.
- Safety : Bromine and dimethylamine are toxic; use closed systems and scrubbers for gas byproducts .
Data Contradictions and Validation
Q. How should researchers interpret discrepancies in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
Contradictory data may arise from off-target effects or assay conditions. Validate by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
